molecular formula C7H6F2N2O B11913308 3,4-difluoro-N'-hydroxybenzene-1-carboximidamide

3,4-difluoro-N'-hydroxybenzene-1-carboximidamide

Cat. No.: B11913308
M. Wt: 172.13 g/mol
InChI Key: OGCLGUHODKKLSH-UHFFFAOYSA-N
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Description

3,4-difluoro-N’-hydroxybenzene-1-carboximidamide: is a chemical compound with the molecular formula C7H6F2N2O . It is characterized by the presence of two fluorine atoms at the 3 and 4 positions on the benzene ring, a hydroxy group attached to the nitrogen of the carboximidamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-difluoro-N’-hydroxybenzene-1-carboximidamide typically involves the reaction of 3,4-difluorobenzonitrile with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the carboximidamide group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: 3,4-difluoro-N’-hydroxybenzene-1-carboximidamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and chemical processes .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe or a tool in biochemical assays to investigate enzyme activities or protein functions .

Medicine: The compound’s potential medicinal properties are explored in drug discovery and development. It may exhibit pharmacological activities that could be harnessed for therapeutic purposes .

Industry: In the industrial sector, 3,4-difluoro-N’-hydroxybenzene-1-carboximidamide is used in the production of specialty chemicals and advanced materials. Its applications range from the manufacture of polymers to the development of new catalysts .

Mechanism of Action

The mechanism of action of 3,4-difluoro-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets. The hydroxy group and the carboximidamide moiety play crucial roles in binding to enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

  • 2,4-difluoro-N’-hydroxybenzene-1-carboximidamide
  • 2-bromo-3,4-difluoro-N’-hydroxybenzene-1-carboximidamide

Comparison: Compared to its analogs, 3,4-difluoro-N’-hydroxybenzene-1-carboximidamide is unique due to the specific positioning of the fluorine atoms on the benzene ring. This structural difference can influence its reactivity, binding affinity, and overall chemical behavior. The presence of the hydroxy group also adds to its distinct properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H6F2N2O

Molecular Weight

172.13 g/mol

IUPAC Name

3,4-difluoro-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H6F2N2O/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H,(H2,10,11)

InChI Key

OGCLGUHODKKLSH-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C(=N\O)/N)F)F

Canonical SMILES

C1=CC(=C(C=C1C(=NO)N)F)F

Origin of Product

United States

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